molecular formula C8H8N2 B3054634 5-Ethylnicotinonitrile CAS No. 61391-07-9

5-Ethylnicotinonitrile

Cat. No.: B3054634
CAS No.: 61391-07-9
M. Wt: 132.16 g/mol
InChI Key: GVLOZYYJDFWMPS-UHFFFAOYSA-N
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Description

5-Ethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted with an ethyl group at the 5-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-5-bromopyridine with ethylamine, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the ammoxidation of 5-ethylpyridine. This process includes the reaction of 5-ethylpyridine with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile group.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Hydrolysis: 5-Ethylpyridine-3-carboxamide, 5-ethylpyridine-3-carboxylic acid.

    Reduction: 5-Ethyl-3-aminopyridine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-ethylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ethyl group may also contribute to the compound’s overall binding affinity and specificity .

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their signaling pathways.

Properties

IUPAC Name

5-ethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLOZYYJDFWMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415999
Record name 5-Ethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61391-07-9
Record name 5-Ethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Cyano-5-ethynylpyridine (1 g) was dissolved in tetrahydrofuran (30 ml) and subjected to catalytic hydrogenation under hydrogen stream in the presence of 10% palladium-carbon (100 mg) as a catalyst. After the catalyst was removed by filtration, the filtrate was concentrated under reduced pressure to give 0.87 g of 3-cyano-5-ethylpyridine (yield, 84%). 1H-NMR (90 MHz, CDCl3): δ (ppm) 8.58(1H, H-2), 8.39(1H, H-6), 7.77(1H, H-4), 2.72(2H, q, J=7.5Hz, Pyridine-CH2CH3), 1.26(3H, t, J=7.5Hz, Pyridine-CH2CH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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